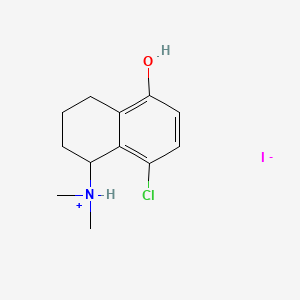
5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” is a complex organic compound that belongs to the class of naphthols. Naphthols are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a naphthol core with additional functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” typically involves multi-step organic reactions. The process may start with the chlorination of naphthol, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step often involves the formation of the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization might be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent or diagnostic tool.
Industry: Could be used in the manufacture of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthol derivatives: Compounds with similar naphthol cores but different functional groups.
Chlorinated naphthols: Compounds with chlorine atoms attached to the naphthol ring.
Dimethylamino derivatives: Compounds with dimethylamino groups attached to various aromatic systems.
Uniqueness
The unique combination of functional groups in “5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide” may impart distinct chemical and biological properties, making it valuable for specific applications.
Biological Activity
5-Naphthol, 8-chloro-1-(dimethylamino)-1,2,3,4-tetrahydro-, hydroiodide is an organic compound that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is critical for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₆ClNO
- SMILES Notation : CN(C)C1CCCC2=C(C=CC(=C12)C=C2)Cl
- Molecular Weight : 229.72 g/mol
The compound features a naphthalene ring system with a chloro substituent and a dimethylamino group, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the chloro group and the naphthalene ring may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Activity
Studies have shown that naphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 5-naphthol have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes involved in metabolic processes. Inhibitors of cytochrome P450 enzymes are of particular interest due to their role in drug metabolism and potential interactions with other therapeutic agents .
Case Study 1: Anticancer Efficacy
In a study involving various naphthalene derivatives, 5-naphthol derivatives were tested against human breast cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly compared to controls. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
A comparative analysis of 5-naphthol derivatives against Gram-positive and Gram-negative bacteria revealed that certain structural modifications enhanced antimicrobial efficacy. The chloro substitution was noted to increase lipophilicity, aiding in membrane penetration .
Research Findings
Properties
CAS No. |
63978-87-0 |
|---|---|
Molecular Formula |
C12H17ClINO |
Molecular Weight |
353.63 g/mol |
IUPAC Name |
(8-chloro-5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;iodide |
InChI |
InChI=1S/C12H16ClNO.HI/c1-14(2)10-5-3-4-8-11(15)7-6-9(13)12(8)10;/h6-7,10,15H,3-5H2,1-2H3;1H |
InChI Key |
MSZSMWMWASFRAA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















